Antibiotic from Streptomyces Sparsogenes

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

An antitumor antibiotic produced by Streptomyces sparsogenes. It inhibits protein synthesis in 70S and 80S ribosomal systems.

Applications De Recherche Scientifique

Antibacterial Applications

Sparsomycin has demonstrated potent antibacterial activity against various pathogenic bacteria. Research indicates that metabolites produced by Streptomyces sparsogenes exhibit significant inhibition against clinical strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

Case Study: Antibacterial Screening

A study isolated several actinomycetes from soil and screened them for antibacterial properties. Among these, Streptomyces sparsogenes showed an impressive inhibition zone of 28.5 mm against Staphylococcus aureus, comparable to established antibiotics like cefuroxime .

| Bacteria | Inhibition Zone (mm) | Antibiotic Comparison |

|---|---|---|

| Staphylococcus aureus | 28.5 | Cefuroxime (28.01 mm) |

| Pseudomonas aeruginosa | 20.0 | Gentamicin (19.5 mm) |

| Escherichia coli | 25.0 | Amoxicillin (24.0 mm) |

This highlights the potential of sparsomycin as an alternative treatment, especially in cases where traditional antibiotics fail due to resistance.

Antitumor Applications

Sparsomycin's primary mechanism involves inhibiting peptide bond formation in ribosomes, which has implications for cancer treatment. Originally developed as an anticancer agent, sparsomycin's ability to block protein synthesis makes it a candidate for further exploration in oncology.

Biotechnological Applications

The production of sparsomycin through fermentation processes has been optimized to enhance yield and efficacy. Large-scale fermentation techniques allow for the cultivation of Streptomyces sparsogenes under controlled conditions, maximizing antibiotic production.

Fermentation Studies

Research indicates that fermentation conditions significantly impact the yield of bioactive compounds. A study demonstrated that optimizing nutrient composition during fermentation led to increased production of sparsomycin .

| Fermentation Conditions | Yield (mg/L) |

|---|---|

| Standard Nutrient Medium | 50 |

| Optimized Nutrient Composition | 120 |

This data underscores the importance of bioprocessing in maximizing the therapeutic potential of antibiotics derived from natural sources.

Resistance Mechanisms

Understanding how Streptomyces sparsogenes develops resistance to its own antibiotic is crucial for developing effective treatments. Research shows that resistance is linked to alterations in cell permeability rather than modifications of the drug itself .

Resistance Study Findings

Propriétés

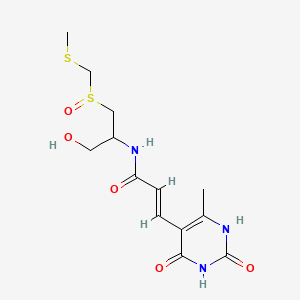

Formule moléculaire |

C13H19N3O5S2 |

|---|---|

Poids moléculaire |

361.4 g/mol |

Nom IUPAC |

(E)-N-[1-hydroxy-3-(methylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+ |

Clé InChI |

XKLZIVIOZDNKEQ-ONEGZZNKSA-N |

SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |

SMILES isomérique |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)NC(CO)CS(=O)CSC |

SMILES canonique |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |

Synonymes |

Sparsomycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.